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Amdiglurax (formerly NSI-189, now ALTO-100) is an investigational small molecule in

development for the treatment of Major Depressive Disorder (MDD), bipolar depression, and

Post-Traumatic Stress Disorder (PTSD).[1] Its proposed mechanism of action, a departure from

traditional monoaminergic modulators, centers on the potentiation of neurogenesis and

synaptic plasticity, primarily through the indirect enhancement of the Brain-Derived

Neurotrophic Factor (BDNF) signaling pathway.[1] This review provides a critical analysis of the

available clinical trial data for Amdiglurax, a comparison with other therapeutic alternatives,

detailed experimental methodologies, and visualizations of its proposed signaling pathway and

clinical trial workflows.

Clinical Trial Data Synopsis
Amdiglurax has undergone several clinical trials, with mixed but intriguing results. While it has

not consistently met primary endpoints in larger trials, it has demonstrated signals of efficacy,

particularly in cognitive domains and in specific patient subpopulations.

Phase 1b Study in MDD (NCT01520649)
A Phase 1b double-blind, placebo-controlled trial involving 24 patients with recurrent MDD

showed that Amdiglurax was well-tolerated. Patients receiving Amdiglurax demonstrated

greater reductions in depressive and cognitive symptoms compared to placebo, with significant

improvements on the Symptoms of Depression Questionnaire (SDQ) and the Cognitive and
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Physical Functioning Questionnaire (CPFQ). Notably, these effects persisted for eight weeks

after the treatment period.

Phase 2 Study in MDD (NCT02695472)
A larger Phase 2, double-blind, placebo-controlled study randomized 220 outpatients with MDD

to receive Amdiglurax (40 mg or 80 mg daily) or a placebo for 12 weeks.[2]

Primary Outcome: The study did not achieve statistical significance on its primary endpoint, the

Montgomery-Åsberg Depression Rating Scale (MADRS). The pooled mean difference in

MADRS score reduction versus placebo was -1.8 (p=0.22) for the 40 mg dose and -1.4

(p=0.34) for the 80 mg dose.[2][3]

Secondary and Cognitive Outcomes: Despite missing the primary endpoint, the 40 mg dose

group showed a statistically significant greater overall reduction in patient-rated depressive

symptoms on the Symptoms of Depression Questionnaire (SDQ) (pooled mean difference -8.2,

p=0.04) and the Cognitive and Physical Functioning Questionnaire (CPFQ) (pooled mean

difference -1.9, p=0.03).[2][3] Furthermore, the 40 mg dose demonstrated significant

advantages on some objective cognitive measures of the CogScreen battery, with Cohen's d

values ranging from 0.12 to 1.12 in favor of Amdiglurax (p-values between 0.002 and 0.048 for

those with overall significance).[2][3]

A post-hoc analysis of this study suggested that the 80 mg dose of Amdiglurax showed a

significant benefit over placebo on the MADRS-6 subscale in the subgroup of moderately

depressed patients (baseline MADRS < 30) (p=0.046).[4]

Phase 2b Study in MDD (ALTO-100 - NCT05712187)
More recently, a Phase 2b trial evaluated ALTO-100 in adults with MDD who were selected

based on a memory-based cognitive biomarker. This trial did not meet its primary endpoint, as

ALTO-100 did not demonstrate a statistically significant improvement in depressive symptoms

compared to placebo, as measured by the MADRS. The safety and tolerability profile was

favorable and consistent with previous studies.[5][6][7]
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The following tables summarize the key quantitative data from the Amdiglurax clinical trials and

compare its performance with established antidepressant medications.

Table 1: Amdiglurax (NSI-189) Phase 2 MDD Trial (NCT02695472) - Key Efficacy Outcomes

Outcome Measure
Amdiglurax 40 mg vs.
Placebo

Amdiglurax 80 mg vs.
Placebo

MADRS (Primary)
Pooled Mean Difference: -1.8

(p=0.22)

Pooled Mean Difference: -1.4

(p=0.34)

SDQ (Secondary)
Pooled Mean Difference: -8.2

(p=0.04)
Not Reported

CPFQ (Secondary)
Pooled Mean Difference: -1.9

(p=0.03)
Not Reported

QIDS-SR (Stage 2) Mean Difference: -2.5 (p=0.04) Not Reported

CogScreen
Cohen's d: 0.12 to 1.12

(p=0.002 to 0.048)
Not Reported

Table 2: Comparative Efficacy of Antidepressants (Change in MADRS Score)
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Drug Dosage
Mean Difference
vs. Placebo
(MADRS)

Key Findings

Amdiglurax (NSI-189) 40 mg/day -1.8 (Not Significant)

Showed improvement

in secondary and

cognitive measures.

Amdiglurax (NSI-189) 80 mg/day -1.4 (Not Significant)

Post-hoc analysis

suggested efficacy in

moderate depression.

Escitalopram 10-20 mg/day -2.3 (Significant)

A meta-analysis

showed a statistically

significant reduction in

MADRS scores

compared to placebo.

[2]

Sertraline 50-200 mg/day
Significant Reduction

(p<0.05)

A meta-analysis

showed a significant

reduction in MADRS

scores compared to

placebo.[1]

Venlafaxine XR 75-225 mg/day
-2.64 to -2.88

(Significant)

A study in Japan

showed a significantly

greater reduction in

MADRS scores

compared to placebo.

[8]

Experimental Protocols
Key Clinical Trial Methodologies
NCT02695472 (Phase 2 in MDD):

Study Design: A 12-week, randomized, double-blind, placebo-controlled, sequential parallel

comparison design (SPCD) study conducted at 12 US sites.[2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK78235/
https://pubmed.ncbi.nlm.nih.gov/37557058/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4667751/
https://www.ncbi.nlm.nih.gov/books/NBK78235/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Participants: 220 outpatients with recurrent Major Depressive Disorder.[2]

Inclusion Criteria (abbreviated): Diagnosis of MDD, with the current major depressive

episode of at least 8 weeks in duration. A MADRS score of 20 or greater at screening and

baseline.[9]

Intervention: Participants were randomized to receive Amdiglurax 40 mg daily, 80 mg daily,

or placebo.[2]

Primary Outcome Measure: Change from baseline in the Montgomery-Åsberg Depression

Rating Scale (MADRS) total score.[2]

Secondary Outcome Measures: Symptoms of Depression Questionnaire (SDQ), Cognitive

and Physical Functioning Scale (CPFQ), Quick Inventory of Depressive Symptomatology

Scale (QIDS-SR), and cognitive tests from the CogScreen and Cogstate batteries.[2]

Statistical Analysis: The sequential parallel comparison design was utilized to improve signal

detection. Efficacy analyses were based on the Full Analysis Set (FAS).[2]

NCT05712187 (Phase 2b - ALTO-100 in MDD):

Study Design: A randomized, double-blind, placebo-controlled Phase 2b study conducted

across 34 sites in the U.S.[5][6]

Participants: 301 adults with MDD, selected based on an objective, memory-based cognitive

biomarker assessed prior to randomization.[5][6]

Intervention: ALTO-100 or placebo for a 6-week double-blind treatment period.[5]

Primary Outcome Measure: Change from baseline to the end of the 6-week treatment period

on the Montgomery-Åsberg Depression Rating Scale (MADRS).[5]

CogScreen Cognitive Battery:

The CogScreen is a computer-based battery of tests designed to assess a range of cognitive

functions.[10] The subtests used in the Amdiglurax trials likely included measures of:

Working memory (e.g., Backward Digit Span)
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Attention and processing speed (e.g., Symbol Digit Coding, Visual Sequence Comparison)

Executive function (e.g., Shifting Attention Test, Pathfinder)

Memory (e.g., Matching to Sample)[4][11][12]

Mandatory Visualization
Proposed Signaling Pathway of Amdiglurax
Amdiglurax is hypothesized to exert its effects by indirectly modulating the Brain-Derived

Neurotrophic Factor (BDNF) signaling pathway. BDNF binds to its receptor, Tropomyosin

receptor kinase B (TrkB), initiating a cascade of intracellular events that promote neuronal

survival, growth, and synaptic plasticity.
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Caption: Proposed signaling pathway of Amdiglurax via indirect BDNF modulation and TrkB

receptor activation.

Experimental Workflow of a Phase 2 Clinical Trial
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-

controlled Phase 2 clinical trial, similar to the design of the NCT02695472 study.
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Caption: Generalized workflow of a randomized, double-blind, placebo-controlled Phase 2

clinical trial.
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Conclusion
The clinical trial data for Amdiglurax presents a complex picture. While the failure to meet the

primary endpoint in a large Phase 2b study is a significant setback, the consistent signals of

pro-cognitive effects and potential efficacy in moderately depressed individuals warrant further

investigation. The novel mechanism of action, focusing on neurogenesis and synaptic plasticity,

remains a compelling avenue for antidepressant drug development, particularly for patients

with cognitive deficits accompanying their depression. Future research should focus on refining

the patient population through biomarkers to identify those most likely to respond to

Amdiglurax's unique neurogenic properties. The journey of Amdiglurax underscores the

challenges and the necessity of innovative approaches in the development of next-generation

psychiatric therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6445597/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6445597/
https://cogscreen.com/
https://apps.dtic.mil/sti/tr/pdf/ADA303388.pdf
https://delarosaresearch.com/detail.php?productid=63
https://www.benchchem.com/product/b15577346#a-critical-review-of-amdiglurax-clinical-trial-data
https://www.benchchem.com/product/b15577346#a-critical-review-of-amdiglurax-clinical-trial-data
https://www.benchchem.com/product/b15577346#a-critical-review-of-amdiglurax-clinical-trial-data
https://www.benchchem.com/product/b15577346#a-critical-review-of-amdiglurax-clinical-trial-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15577346?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

